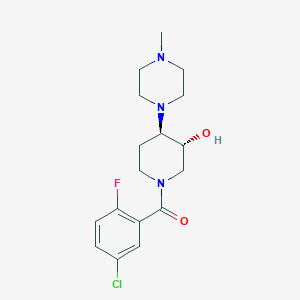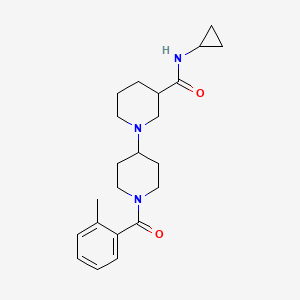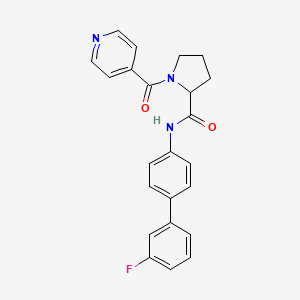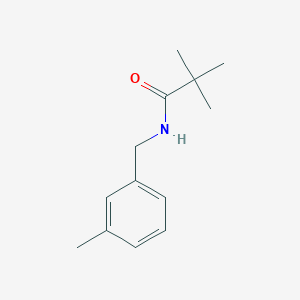![molecular formula C24H26N4O B6114249 2-cyclopropyl-N-[1-(2-pyridinylmethyl)-3-piperidinyl]-4-quinolinecarboxamide](/img/structure/B6114249.png)
2-cyclopropyl-N-[1-(2-pyridinylmethyl)-3-piperidinyl]-4-quinolinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-cyclopropyl-N-[1-(2-pyridinylmethyl)-3-piperidinyl]-4-quinolinecarboxamide is a synthetic compound that belongs to the class of quinolinecarboxamides. This compound has been extensively studied for its potential therapeutic applications in various diseases.
作用机制
The mechanism of action of 2-cyclopropyl-N-[1-(2-pyridinylmethyl)-3-piperidinyl]-4-quinolinecarboxamide involves the inhibition of various cellular processes such as DNA replication, protein synthesis, and cell division. The compound targets specific enzymes and proteins involved in these processes, leading to the inhibition of cancer cell growth and viral replication.
Biochemical and Physiological Effects:
2-cyclopropyl-N-[1-(2-pyridinylmethyl)-3-piperidinyl]-4-quinolinecarboxamide has been shown to have various biochemical and physiological effects. The compound has been found to induce apoptosis (programmed cell death) in cancer cells and inhibit viral replication by blocking viral entry and replication. Furthermore, the compound has been shown to have anti-inflammatory and neuroprotective effects, making it a potential therapeutic agent for various diseases.
实验室实验的优点和局限性
One of the advantages of using 2-cyclopropyl-N-[1-(2-pyridinylmethyl)-3-piperidinyl]-4-quinolinecarboxamide in lab experiments is its potency and specificity towards its target enzymes and proteins. However, one of the limitations of using this compound is its low solubility in water, which can affect its bioavailability and efficacy in vivo.
未来方向
There are several future directions for the research and development of 2-cyclopropyl-N-[1-(2-pyridinylmethyl)-3-piperidinyl]-4-quinolinecarboxamide. One of the potential future directions is the optimization of the compound's chemical structure to improve its solubility and bioavailability. Another potential direction is the development of new drug delivery systems to enhance the compound's efficacy in vivo. Furthermore, the compound can be studied for its potential use in combination therapy with other drugs to enhance its therapeutic effects. Finally, the compound can be studied for its potential use in the treatment of other diseases such as autoimmune disorders and metabolic diseases.
Conclusion:
In conclusion, 2-cyclopropyl-N-[1-(2-pyridinylmethyl)-3-piperidinyl]-4-quinolinecarboxamide is a synthetic compound that has shown promising results in various scientific research studies for its potential therapeutic applications in cancer, infectious diseases, and neurological disorders. The compound's mechanism of action involves the inhibition of various cellular processes, leading to the inhibition of cancer cell growth and viral replication. While the compound has several advantages in lab experiments, its low solubility in water is a limitation. There are several future directions for the research and development of this compound, including optimization of its chemical structure, development of new drug delivery systems, and potential use in combination therapy with other drugs.
合成方法
The synthesis of 2-cyclopropyl-N-[1-(2-pyridinylmethyl)-3-piperidinyl]-4-quinolinecarboxamide is a multi-step process involving the reaction of various chemical reagents. The detailed synthesis method is beyond the scope of this paper, but it can be found in various scientific literature sources.
科学研究应用
2-cyclopropyl-N-[1-(2-pyridinylmethyl)-3-piperidinyl]-4-quinolinecarboxamide has been studied for its potential therapeutic applications in various diseases such as cancer, infectious diseases, and neurological disorders. The compound has been found to have potent anti-cancer activity by inhibiting the growth of cancer cells. It has also been shown to have antiviral activity against various viral infections, including HIV and hepatitis C. Furthermore, the compound has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
2-cyclopropyl-N-[1-(pyridin-2-ylmethyl)piperidin-3-yl]quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O/c29-24(21-14-23(17-10-11-17)27-22-9-2-1-8-20(21)22)26-19-7-5-13-28(16-19)15-18-6-3-4-12-25-18/h1-4,6,8-9,12,14,17,19H,5,7,10-11,13,15-16H2,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDRLULFKLFJPEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=CC=N2)NC(=O)C3=CC(=NC4=CC=CC=C43)C5CC5 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(5-chloro-2-pyridinyl)acetamide](/img/structure/B6114168.png)
![1-[(1,1-dimethyl-2-propyn-1-yl)oxy]-3-[4-(2-hydroxyethyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B6114175.png)



![5-isopropyl-2-(4-methoxybenzyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B6114204.png)


![3-{2-[3-(ethoxycarbonyl)-3-(2-phenylethyl)-1-piperidinyl]-2-oxoethyl}-1,2,3-oxadiazol-3-ium-5-olate](/img/structure/B6114216.png)
![2-[1-({1-[(5-methyl-1H-pyrazol-3-yl)methyl]-3-piperidinyl}methyl)-1H-1,2,3-triazol-4-yl]pyridine](/img/structure/B6114219.png)
![2-{4-(2,1,3-benzoxadiazol-4-ylmethyl)-1-[(5-methyl-2-furyl)methyl]-2-piperazinyl}ethanol](/img/structure/B6114224.png)
![N-(5-chloro-2-methylphenyl)-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6114231.png)
![1-allyl-N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B6114233.png)
![1-(2-fluorophenyl)-4-[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]piperazine](/img/structure/B6114250.png)